An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride (C₁₀H₈Cl₂N₂O₂). While specific experimental data for this compound is not extensively available in public literature, this guide serves as a detailed manual for researchers to determine these critical parameters in a laboratory setting. The protocols herein are based on established, authoritative methodologies and are designed to yield reliable and reproducible data essential for drug discovery and development. This document outlines step-by-step procedures for determining solubility, acid dissociation constant (pKa), melting point, and UV-Vis spectral properties, and includes guidance on data interpretation and application.
Introduction
5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride is a heterocyclic compound with a molecular structure that suggests potential applications in medicinal chemistry. The presence of a carboxylic acid, an imidazole ring, and a chloro-substituent on the benzoic acid moiety indicates that this molecule may possess interesting pharmacological activities. The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its behavior and efficacy. Parameters such as solubility, pKa, and melting point govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, as well as its suitability for formulation. This guide provides the necessary protocols to thoroughly characterize these properties, enabling a robust evaluation of this compound's potential.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride | |
| CAS Number | 1909308-59-3 | [1] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 259.09 g/mol | [1] |
| Chemical Structure | | |
| Clc1cc(C(O)=O)c(n2cncc2)cc1.Cl |
Solubility Determination
The solubility of an API is a critical factor that influences its bioavailability. A compound must be in solution to be absorbed. The following protocol, based on the shake-flask method, is a standard and reliable technique for determining equilibrium solubility. [2]
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol).
Materials and Equipment:
-
5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride (analytical grade)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent. [2]2. Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. [2]3. Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a known volume of the supernatant. [2]4. Filtration: Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. [2]5. Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method (HPLC or UV-Vis spectrophotometry). Analyze the concentration of the compound in the diluted solution.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in mg/mL or mol/L.
Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Experimental Value |
| PBS (pH 7.4) | 37 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
Experimental Workflow: Solubility Determination
Caption: Workflow for pKa determination by potentiometric titration.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound. The following protocol is in accordance with the United States Pharmacopeia (USP) standards.
[3]#### 5.1. Experimental Protocol: USP <741>
Objective: To determine the melting range of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride.
Materials and Equipment:
-
5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride (finely powdered and dried)
-
Melting point apparatus (calibrated)
-
Capillary tubes (USP-compatible: 10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness)
[3]Procedure:
-
Sample Preparation: Ensure the sample is finely powdered. Pack the dry sample into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in the melting point apparatus.
-
Determination: Heat the apparatus at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the substance is first observed to melt (the point at which the column of the substance collapses against the side of the tube) and the temperature at which it is completely melted (the clear point). The range between these two temperatures is the melting range.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of compounds containing chromophores. The imidazole and substituted benzoic acid moieties in the target compound are expected to absorb UV radiation.
Experimental Protocol: Determination of λmax
Objective: To determine the wavelength of maximum absorbance (λmax) of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride.
Materials and Equipment:
-
5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or an appropriate buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be such that the maximum absorbance is within the linear range of the instrument (typically 0.2 - 0.8 AU).
-
Wavelength Scan: Scan the solution over a relevant UV range (e.g., 200-400 nm) against a solvent blank.
-
λmax Determination: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. This wavelength can then be used for quantitative analysis using the Beer-Lambert law.
Conclusion: The Synergy of Physicochemical Data
The physicochemical properties determined through the protocols in this guide are interconnected and provide a holistic understanding of a compound's behavior. Solubility and pKa are crucial for predicting oral absorption and formulating intravenous solutions. The melting point serves as a quality control parameter for purity. The UV-Vis spectrum provides a basis for developing analytical methods for quantification in various matrices. Together, these data points are foundational for advancing a compound through the drug development pipeline, from initial screening to formulation and clinical trials. This guide provides the essential tools for researchers to generate this critical data for 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride.
References
-
International Union of Pure and Applied Chemistry. (n.d.). Chapter I - Physicochemical Properties. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). RECOMMENDED REFERENCE MATERIALS FOR THE REALIZATION OF PHYSICOCHEMICAL PROPERTIES. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). manual of symbols and terminology for physicochemical quantities and units app. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recommended reference materials for realization of physicochemical properties. Section: Permittivity. Retrieved from [Link]
-
NICEATM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
- Ünal DÜ, Aydoğdu SN. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Innovative Research in Social Sciences & Strategic Management Techniques. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2024, August 15). developing and validating a stability-indicating uv-vis nanodrop 2000c method for the simultane. Retrieved from [Link]
-
Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water research, 38(12), 2874–2890. [Link]
-
NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
-
Baghdad Science Journal. (2023, March 20). Indirect Flow Injection Spectrophotometric and Chromatographic Methods for the Determination of Mebendazole in Pharmaceutical Formulations. Retrieved from [Link]
-
Journal of Cardiovascular Disease Research. (2017, August 25). A Validated UV Visible Spectroscopic Methods For Determination Of Levamisole Hcl. Retrieved from [Link]
-
Azarghi, A., Shafaati, A., & Foroutan, S. M. (2008). A rapid high-performance liquid chromatographic method for the determination of pantoprazole in plasma using UV detection. Application in pharmacokinetic studies. Arzneimittel-Forschung, 58(9), 441–444. [Link]
-
The Journal of Organic Chemistry. (2017, April 25). General C–H Arylation Strategy for the Synthesis of Tunable Visible Light-Emitting Benzo[a]imidazo[2,1,5-c,d]indolizine Fluorophores. Retrieved from [Link]
-
USP-NF. (2007, March 23). (467) RESIDUAL SOLVENTS. Retrieved from [Link]
-
USP-NF. (2025, February 14). Clobazam. Retrieved from [Link]
